What is DL-Cysteine-d1 and its chemical properties
What is DL-Cysteine-d1 and its chemical properties
An In-depth Technical Guide to DL-Cysteine-d1: Chemical Properties, Synthesis, and Applications in Metabolic Research
This guide provides a comprehensive overview of DL-Cysteine-d1, a deuterated isotopologue of the amino acid DL-cysteine, tailored for researchers, scientists, and drug development professionals. It covers the fundamental chemical and physical properties, challenges and methodologies in its synthesis, and its application in metabolic tracing studies, particularly in the context of glutathione biosynthesis.
Chemical and Physical Properties
Data Presentation: Chemical and Physical Properties
| Property | Value (DL-Cysteine) | Value (DL-Cysteine-d1) |
| Molecular Formula | C₃H₇NO₂S | C₃H₆DNO₂S |
| Molecular Weight | 121.16 g/mol [1][2][3][4] | 122.16 g/mol |
| Appearance | White to off-white crystalline powder[1][3] | White to off-white crystalline powder |
| Melting Point | 225 °C (decomposes)[3][4][5] | Expected to be very similar to DL-Cysteine |
| Boiling Point | 293.9 °C (predicted)[1][3] | Expected to be very similar to DL-Cysteine |
| Solubility | Partly soluble in water; soluble in 1 N HCl, ethanol, and acetic acid; insoluble in acetone.[3][5] | Expected to be very similar to DL-Cysteine |
| CAS Number | 3374-22-9[1][2][3][4][5] | Not specified in search results |
Synthesis of DL-Cysteine-d1
The synthesis of deuterated amino acids presents unique challenges, and cysteine, with its reactive thiol group, is particularly noteworthy.
Challenges in Direct Deuteration
A common method for the deuteration of amino acids involves a Platinum on carbon (Pt/C) catalyzed hydrogen-deuterium exchange reaction in heavy water (D₂O). While effective for many amino acids, this method has been reported to be unsuccessful for cysteine. The presence of sulfur in the side chain is thought to interfere with the catalytic process, leading to the formation of byproducts such as cystine and preventing efficient deuteration.[6]
Enzymatic Synthesis: A Viable Alternative
Enzymatic synthesis offers a highly specific and efficient alternative for producing L-cysteine and its isotopologues. Enzymes such as O-acetylserine sulfhydrylase from Salmonella typhimurium can catalyze the formation of L-cysteine from L-O-acetylserine and a sulfide source.[7] By using a deuterated precursor or conducting the enzymatic reaction in a deuterated solvent system, it is possible to introduce the deuterium label with high stereoselectivity. Another approach involves the use of tryptophan synthase, which can also be employed for the enzymatic synthesis of L-cysteine.[3]
Experimental Protocols: Metabolic Tracing of Cysteine into Glutathione
A primary application of DL-Cysteine-d1 is in stable isotope tracing studies to elucidate the metabolic fate of cysteine. The following protocol outlines a general procedure for tracing the incorporation of DL-Cysteine-d1 into glutathione in cultured cells.[8]
Objective: To quantify the incorporation of deuterium from DL-Cysteine-d1 into the glutathione pool of cultured mammalian cells.
Materials:
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Cultured mammalian cells
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Cell culture medium deficient in cysteine
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DL-Cysteine-d1
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Phosphate-buffered saline (PBS)
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Methanol (ice-cold)
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Water (ice-cold)
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Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
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Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
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Isotope Labeling:
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Aspirate the standard medium and wash the cells with PBS.
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Replace the medium with a cysteine-free medium supplemented with a known concentration of DL-Cysteine-d1.
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Incubate the cells for a specified time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled cysteine.
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-
Metabolite Extraction:
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At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
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Scrape the cells and collect the cell lysate in a microcentrifuge tube.
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Centrifuge the lysate at high speed to pellet cellular debris.
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Collect the supernatant containing the metabolites.
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-
Sample Preparation for LC-MS:
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Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
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Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
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LC-MS Analysis:
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Inject the prepared sample into the LC-MS system.
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Separate the metabolites using a suitable liquid chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).
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Detect and quantify the masses of unlabeled and deuterium-labeled glutathione using a high-resolution mass spectrometer.
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Data Analysis:
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Determine the isotopic enrichment of glutathione by calculating the ratio of the peak area of the deuterium-labeled glutathione to the total peak area of all glutathione isotopologues.
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Plot the isotopic enrichment over time to determine the rate of glutathione synthesis from the exogenous labeled cysteine.
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Visualizations: Signaling Pathways and Experimental Workflows
Glutathione Biosynthesis Pathway
The following diagram illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine.[9][10] This pathway is central to cellular redox homeostasis.
Caption: Glutathione biosynthesis from DL-Cysteine-d1.
Experimental Workflow for Metabolic Tracing
The diagram below outlines the key steps in a typical stable isotope tracing experiment using DL-Cysteine-d1 to study glutathione metabolism.
Caption: Experimental workflow for DL-Cysteine-d1 tracing.
References
- 1. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
- 3. CN102517352A - Method for preparing L-cysteine through enzymatic conversion - Google Patents [patents.google.com]
- 4. L-Cysteine production by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress on Enzymatic Synthesis of L-Cysteine from DL-ATC by Pseudomonas sp. | Semantic Scholar [semanticscholar.org]
- 6. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
